4-Chloro-3-(2,2,2-trifluoroethoxy)aniline
Overview
Description
4-Chloro-3-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C8H7ClF3NO and a molecular weight of 225.6 g/mol . It is characterized by the presence of a chloro group, a trifluoroethoxy group, and an aniline moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 4-chloroaniline with 2,2,2-trifluoroethanol under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the hydroxyl group of 2,2,2-trifluoroethanol replaces a hydrogen atom on the aromatic ring of 4-chloroaniline .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and controlled reaction environments ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(2,2,2-trifluoroethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
4-Chloro-3-(2,2,2-trifluoroethoxy)aniline is utilized in several scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances its binding affinity and specificity towards these targets, leading to desired biological or chemical effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
4-(2,2,2-trifluoroethoxy)aniline: Lacks the chloro group, making it less reactive in certain substitution reactions.
Uniqueness
4-Chloro-3-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both chloro and trifluoroethoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-chloro-3-(2,2,2-trifluoroethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c9-6-2-1-5(13)3-7(6)14-4-8(10,11)12/h1-3H,4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHPBTBJUIEHDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OCC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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